2-Methoxyethyl 4-methylbenzenesulfonate
Overview
Description
2-Methoxyethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C10H14O4S and a molecular weight of 230.28 g/mol . It is a colorless to almost colorless liquid, known for its use in organic synthesis. This compound is derived from the reaction between 4-methylbenzenesulfonic acid and 2-methoxyethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base. Commonly, sulfuric acid or p-toluenesulfonic acid is used as the catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: The primary products are 4-methylbenzenesulfonic acid and 2-methoxyethanol.
Scientific Research Applications
2-Methoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is harnessed in various synthetic applications to introduce the methoxyethyl group into target molecules .
Comparison with Similar Compounds
- Methyl 4-methylbenzenesulfonate
- Ethyl 4-methylbenzenesulfonate
- Isopropyl 4-methylbenzenesulfonate
- 2-Phenylethyl 4-methylbenzenesulfonate
Comparison: 2-Methoxyethyl 4-methylbenzenesulfonate is unique due to its methoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. For instance, the methoxyethyl group can participate in additional hydrogen bonding interactions, influencing the compound’s behavior in various solvents and reactions .
Properties
IUPAC Name |
2-methoxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXJJSAQSRHKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58320-73-3 | |
Record name | Polyethylene glycol monomethyl ether tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58320-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00884963 | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-10-8, 58320-73-3 | |
Record name | 2-Methoxyethyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17178-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58320-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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